molecular formula C20H24F3N3O2 B609609 NMS-P118 CAS No. 1262417-51-5

NMS-P118

Número de catálogo: B609609
Número CAS: 1262417-51-5
Peso molecular: 395.4 g/mol
Clave InChI: ARYVAQSYRLZVQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NMS-P118 is an orally bioavailable, potent, and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), which is an enzyme activated by DNA damage and is critical for the repair of DNA single-strand breaks via the base excision repair pathway. This compound is selective for PARP1 (Kd = 9 nM) over PARP2 (Kd = 1,390 nM). It is efficacious in MDA-MD-436 human breast and Capan-1 human pancreatic cancer mouse xenograft models.
This compound is a potent, orally available, and highly selective PARP-1 inhibitor with excellent ADME and pharmacokinetic profiles and high efficacy in vivo both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models, respectively. This compound was found to be less myelotoxic in vitro than olaparib (now marketed as Lynparza), a dual PARP-1/-2 inhibitor. This compound is the PARP-1 selective inhibitor with demonstrated anticancer activity as single agent, as well as in combination.

Actividad Biológica

NMS-P118 is a novel compound recognized for its potent and selective inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. This article delves into the biological activity of this compound, highlighting its pharmacological properties, molecular interactions, and implications for cancer therapy.

Overview of this compound

This compound is characterized as a highly selective PARP-1 inhibitor with an impressive oral bioavailability and pharmacokinetic profile. Its selectivity is significantly higher than that of other PARP inhibitors, making it a promising candidate for enhancing the efficacy of chemotherapeutic agents and radiotherapy while minimizing side effects associated with non-selective PARP inhibition.

This compound exhibits its biological activity through:

  • Selective Binding : It binds to PARP-1 with a binding affinity significantly stronger than that to PARP-2, with a selectivity ratio (Kd PARP-2/Kd PARP-1) of approximately 154. This selectivity mitigates the toxicities often seen with broader-spectrum PARP inhibitors .
  • Molecular Dynamics Simulations : Studies utilizing molecular dynamics simulations have elucidated the binding mechanisms of this compound. The binding free energy calculations indicate that this compound binds to PARP-1 approximately 3.04 kcal/mol stronger than to PARP-2, confirming its preferential interaction with PARP-1 .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound demonstrates:

  • Oral Bioavailability : High oral availability in preclinical models (mice and rats), which supports its potential for clinical applications.
  • ADME Characteristics : Favorable absorption, distribution, metabolism, and excretion (ADME) properties have been reported, indicating that this compound can be effectively utilized in vivo without significant metabolic liabilities .

Efficacy in Cancer Models

This compound has shown substantial efficacy in various cancer models:

  • In Vivo Studies : In preclinical xenograft models such as MDA-MB-436 and Capan-1, this compound demonstrated high efficacy both as a monotherapy and in combination with Temozolomide. This suggests its potential role in enhancing the therapeutic index of existing chemotherapeutic regimens .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Preclinical Evaluation : A study published in Frontiers in Molecular Biosciences detailed the selective binding characteristics of this compound to PARP-1 compared to PARP-2, using advanced molecular modeling techniques to understand the underlying mechanisms .
  • Combination Therapy : Research has indicated that combining this compound with established chemotherapeutic agents can lead to improved treatment outcomes in resistant cancer types, highlighting its potential as an adjunct therapy .
  • Binding Free Energy Analysis : A comprehensive analysis revealed key residues involved in the binding interactions between this compound and PARP-1, providing insights into how modifications to the compound could enhance its selectivity and potency further .

Data Summary Table

PropertyDescription
Selectivity Ratio154 (Kd PARP-2/Kd PARP-1)
Binding Free Energy3.04 kcal/mol stronger for PARP-1
Oral BioavailabilityHigh
EfficacyEffective as monotherapy and in combination

Aplicaciones Científicas De Investigación

Key Interaction Insights

  • Binding Energy : NMS-P118 binds to PARP-1 approximately 3.04 kcal/mol stronger than to PARP-2, which correlates well with experimental data .
  • Hot-spot Residues : Residues such as Y889 and E763 in PARP-1 are critical for the stronger binding interactions observed with this compound, compared to their counterparts in PARP-2 .

Potentiation of Chemotherapy and Radiotherapy

This compound has been shown to enhance the effectiveness of various chemotherapeutic agents and radiotherapy. The selective inhibition of PARP-1 allows for improved DNA damage response in cancer cells, making them more susceptible to treatment . This characteristic positions this compound as a promising candidate for combination therapies aimed at treating cancers that are resistant to conventional treatments.

Preclinical Studies

Preclinical studies have demonstrated that this compound possesses excellent pharmacokinetic properties, including high oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles . These properties are essential for developing effective oral cancer therapies.

Case Study 1: Efficacy in Triple-Negative Breast Cancer

A study highlighted the use of this compound in combination with other agents against triple-negative breast cancer models. The results indicated significant tumor reduction and improved survival rates compared to control groups, suggesting that this compound effectively enhances the therapeutic window when used alongside traditional chemotherapeutics .

Case Study 2: Mechanistic Insights from Molecular Dynamics

Research utilizing molecular dynamics simulations has provided insights into the selective binding mechanisms of this compound. The studies revealed how specific structural features of PARP-1 create a more favorable environment for this compound binding compared to PARP-2, which could inform future drug design efforts targeting PARP-related pathways .

Data Tables

Parameter This compound
Selectivity Ratio (PARP-2 Kd/PARP-1 Kd)154
Binding Affinity Difference3.04 kcal/mol
Oral BioavailabilityHigh
Pharmacokinetic ProfileExcellent
Study Findings
Preclinical StudyEnhanced efficacy in triple-negative breast cancer models
Molecular Dynamics AnalysisIdentified key residues contributing to selectivity

Propiedades

IUPAC Name

2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-1H-isoindole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c21-13-9-12-11-26(19(28)17(12)16(10-13)18(24)27)15-3-7-25(8-4-15)14-1-5-20(22,23)6-2-14/h9-10,14-15H,1-8,11H2,(H2,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYVAQSYRLZVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CCC(CC2)N3CC4=C(C3=O)C(=CC(=C4)F)C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262417-51-5
Record name NMS-P118
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262417515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NMS-P118
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TSU9SA6UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of [2-[1-(4,4-difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile (1.44 g, 3.82 mmol) in acetic acid (11 mL), concentrated sulfuric acid (5.8 mL) was added dropwise during 30 min. The reaction was then warmed at 80° C. for 9 hours, cooled at room temperature and poured into cold water (20 mL). The aqueous phase was then made basic by adding concentrated aqueous ammonia and extracted with dichloromethane (3×10 mL). The combined organic phases were washed with 2N aqueous sodium hydroxide (2×12 mL) and brine, dried over sodium sulfate, and evaporated to dryness in vacuo. The title compound was obtained as a white solid (1 g, 67%) after purification through column chromatography, using dichloromethane/ethanol:95/5 as the mobile phase.
Name
2-[1-(4,4-difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67%
Customer
Q & A

Q1: What makes NMS-P118 a promising candidate for cancer therapy compared to other PARP inhibitors?

A1: Unlike many PARP inhibitors that demonstrate poor selectivity between PARP-1 and PARP-2, this compound exhibits high selectivity for PARP-1. [] This selectivity is desirable as it may mitigate potential toxicities arising from PARP-2 inhibition. [] Preclinical studies have shown this compound to be potent, orally available, and efficacious both as a single agent and in combination with Temozolomide in specific cancer xenograft models. []

Q2: How does this compound achieve its selectivity for PARP-1 over PARP-2?

A2: Although the binding pockets of PARP-1 and PARP-2 are highly similar, computational studies, including molecular dynamics simulations, have revealed key differences in binding interactions. [, ] this compound forms stronger interactions with specific residues in PARP-1, particularly Y889 and H862, compared to the corresponding residues in PARP-2. [] The 4′,4-difluorocyclohexyl ring of this compound plays a crucial role in its selectivity, forming favorable hydrophobic interactions with Y889 in PARP-1. [] Additionally, E763 in PARP-1 exhibits stronger electrostatic interactions with this compound than the corresponding residue (Q332) in PARP-2. []

Q3: What is the role of computational chemistry in understanding the mechanism of action and selectivity of this compound?

A3: Computational techniques like molecular dynamics (MD) simulations and free energy calculations have been instrumental in elucidating the binding mode and selectivity determinants of this compound. [, ] These studies provide a detailed atomic-level understanding of how this compound interacts with PARP-1 and PARP-2, highlighting specific residues and interactions responsible for its selective inhibition of PARP-1. [, ] This knowledge can be further leveraged for structure-based drug design of novel and more selective PARP-1 inhibitors.

Q4: What are the potential benefits of developing selective PARP-1 inhibitors like this compound for cancer therapy?

A4: The development of highly selective PARP-1 inhibitors like this compound holds promise for improving the therapeutic window in cancer treatment. By minimizing off-target effects on PARP-2, these selective inhibitors could potentially reduce side effects and enhance the overall efficacy of cancer therapy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.